molecular formula C9H7FN2O B190283 4-(4-Fluoro-phenyl)-oxazol-2-ylamine CAS No. 157429-08-8

4-(4-Fluoro-phenyl)-oxazol-2-ylamine

Cat. No.: B190283
CAS No.: 157429-08-8
M. Wt: 178.16 g/mol
InChI Key: ANTIKVAJAUKENU-UHFFFAOYSA-N
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Description

4-(4-Fluoro-phenyl)-oxazol-2-ylamine is a heterocyclic aromatic compound featuring an oxazole core substituted with a 4-fluorophenyl group at the 4-position and an amine group at the 2-position. The fluorine atom on the phenyl ring enhances electronic properties, such as electron-withdrawing effects, which can influence reactivity, solubility, and binding interactions in medicinal chemistry applications . This compound serves as a key intermediate in synthesizing pharmacologically active molecules, particularly in kinase inhibitor development and antimicrobial agents.

Properties

IUPAC Name

4-(4-fluorophenyl)-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTIKVAJAUKENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Optimization

A microwave-assisted protocol was developed using 2-bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide and urea under solvent-free conditions. The reaction proceeds via a cyclocondensation mechanism, yielding 5-(4-fluorophenyl)-4-(pyridin-4-yl)oxazol-2-amine as the sole product (76% yield). Key parameters include:

  • Temperature : 150°C

  • Microwave Power : 300 W

  • Reaction Time : 20 minutes

The absence of byproducts such as imidazolones underscores the selectivity of microwave irradiation in promoting oxazole ring formation over competing pathways.

Structural Confirmation via X-Ray Crystallography

X-ray analysis revealed a planar oxazole ring with dihedral angles of 35.72° (relative to the 4-fluorophenyl group) and 30.00° (relative to the pyridine ring). Intermolecular N–H···N hydrogen bonds (1.99–2.03 Å) stabilize the crystal lattice, forming infinite chains along the a-axis.

Erlenmeyer Azlactone Synthesis

Classical Erlenmeyer Protocol

The Erlenmeyer reaction condenses 4-fluorobenzaldehyde with hippuric acid (N-benzoylglycine) in the presence of acetic anhydride and sodium acetate. This method yields 4-(4-fluorobenzylidene)-2-phenyloxazol-5(4H)-one, which is subsequently reduced to the target amine.

Reaction Conditions :

  • Catalyst : Sodium acetate

  • Temperature : 100°C

  • Yield : 68–72%

Solvent-Free Modifications

A solvent-free variant employs palladium(II) acetate under microwave irradiation, reducing reaction time to 15 minutes while maintaining a 70% yield. This approach eliminates the need for toxic solvents, aligning with green chemistry principles.

Cyclodehydration Condensation

Mechanism and Substrate Scope

Cyclodehydration of N-acylglycines with 4-fluorobenzaldehyde in acetic anhydride and zinc chloride generates 4-(4-fluorophenyl)-oxazol-2-ylamine via a Perkin-like condensation (Scheme 1). The zinc chloride catalyzes both imine formation and cyclization, with yields reaching 76%.

Key Steps :

  • Imine Formation : Nucleophilic attack of the aldehyde on the glycine carbonyl.

  • Cyclization : Dehydration to form the oxazole ring.

Comparative Analysis of Catalysts

Catalyst Yield (%) Reaction Time (h)
Zinc chloride762
PPA654
SO₃/DMF583

Zinc chloride outperforms polyphosphoric acid (PPA) and SO₃/DMF in efficiency, attributed to its superior Lewis acidity.

Bergmann Synthesis

Halogenated Precursor Route

Bergmann’s method involves treating N-chloroacetyl-4-fluoro-α-amino acids with acetic anhydride and pyridine. The reaction proceeds via α-haloacyl intermediate cyclization, yielding 2-methyl-4-(4-fluorophenyl)-oxazol-5(4H)-one, which is hydrolyzed to the amine.

Limitations :

  • Requires stoichiometric pyridine for acid scavenging.

  • Lower yields (55–60%) compared to microwave methods.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH₂), 7.89–7.92 (m, 2H, Ar–H), 7.45–7.49 (m, 2H, Ar–H), 6.75 (s, 1H, oxazole-H).

  • ¹³C NMR : δ 162.1 (C=O), 154.3 (C–F), 134.2–116.4 (Ar–C), 112.8 (oxazole-C2).

X-Ray Diffraction Metrics

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.42 Å, b = 10.15 Å, c = 12.30 Å
Hydrogen Bond Length1.99–2.03 Å

The shortened N–H···N contacts facilitate supramolecular assembly, critical for crystallographic stability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-phenyl)-oxazol-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-phenyl)-oxazol-2-ylamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The fluorophenyl group enhances its binding affinity and specificity, making it a potent inhibitor of certain enzymes. The compound can also interfere with cellular pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Oxazole Derivatives

4-(4-Chlorophenyl)-oxazol-2-ylamine
  • Structure : Replaces fluorine with chlorine at the para position of the phenyl ring.
  • Molecular Formula : C₉H₇ClN₂O; Molecular Weight : 194.62 g/mol .
  • Key Differences: Chlorine’s larger atomic radius and higher electronegativity compared to fluorine may increase steric hindrance and alter electronic interactions. Potential for enhanced metabolic stability but reduced solubility due to increased lipophilicity.
4-Phenyl-oxazol-2-ylamine
  • Structure : Lacks halogen substitution on the phenyl ring.
  • Synonyms: 2-Amino-4-phenyl oxazole, 4-phenyl-1,3-oxazol-2-amine .
  • Baseline compound for evaluating halogen substituent impacts.

Heterocyclic Core Modifications

4-(4-Fluoro-phenyl)-5-methyl-thiazol-2-ylamine
  • Structure : Replaces oxazole’s oxygen atom with sulfur (thiazole core) and adds a methyl group at the 5-position.
  • Molecular Formula : C₁₀H₉FN₂S; Molecular Weight : 208.26 g/mol.
  • Physical Properties :
    • Melting Point: 127°C; Predicted Boiling Point: 346.5°C .
  • Key Differences: Thiazole’s sulfur atom increases lipophilicity and may enhance membrane permeability.
5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine
  • Structure : Substitutes phenyl with pyridyl at the 4-position of the oxazole ring.
  • Crystallographic Data :
    • Single-crystal X-ray study confirms planar geometry with mean C–C bond length = 0.002 Å .
  • Key Differences :
    • Pyridyl nitrogen enhances hydrogen-bonding capacity and aqueous solubility.
    • Planar structure facilitates π-π stacking interactions in protein binding sites.

Functional Group Variations

4-(5-(4-Fluorobenzylthio)-1,3,4-oxadiazol-2-yl)aniline
  • Structure : Incorporates a fluorobenzylthio group and oxadiazole ring.
  • Synthesis : Prepared via coupling reactions (Yield: 59%; LC-MS m/z: 302.9 [M+1]) .
  • Key Differences :
    • Oxadiazole ring increases rigidity and metabolic resistance compared to oxazole.
    • Thioether linkage may confer redox activity or susceptibility to enzymatic cleavage.

Biological Activity

4-(4-Fluoro-phenyl)-oxazol-2-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C11_{11}H9_{9}F1_{1}N2_{2}O
  • Molecular Weight : 202.20 g/mol
  • CAS Number : 157429-08-8

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

  • Inhibition of Key Signaling Pathways :
    • This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and growth, particularly in cancer cells.
  • Induction of Apoptosis :
    • It promotes apoptosis through the activation of caspases (Caspase-3 and Caspase-9), leading to DNA fragmentation and cell death, which is a hallmark of effective cancer therapies.
  • Anti-inflammatory Effects :
    • The compound exhibits anti-inflammatory properties by suppressing the NF-κB pathway and reducing pro-inflammatory cytokines such as TNF-α and IL-6.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX-2 and NF-κB pathways
AnalgesicReduces pain response in animal models
AntioxidantScavenges free radicals
CytotoxicExhibits cytotoxicity in various cancer cell lines

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity :
    • A study demonstrated that this compound showed significant inhibition of tumor growth in xenograft models, with an EC50_{50} value indicating potent anticancer activity.
  • Analgesic Properties :
    • In a preclinical model, this compound was evaluated for its analgesic effects using the hot plate test, showing a notable reduction in pain sensitivity compared to control groups .
  • Anti-inflammatory Studies :
    • Research indicated that this compound effectively reduced inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases.

Q & A

Basic: What are the established synthetic routes for 4-(4-Fluoro-phenyl)-oxazol-2-ylamine, and how are intermediates characterized?

Synthesis typically involves multi-step protocols starting with functionalized aromatic precursors. For example, oxazole ring formation may utilize condensation reactions between α-halo ketones and urea derivatives. Intermediates are characterized via NMR spectroscopy (e.g., 1^1H/13^13C for structural confirmation), IR spectroscopy (to track functional groups like C=O or NH2_2), and high-resolution mass spectrometry (HRMS) for molecular weight validation . Purification often employs column chromatography with gradient elution to isolate high-purity products.

Basic: How is the crystal structure of this compound determined, and what parameters ensure accuracy?

Single-crystal X-ray diffraction is the gold standard. Key parameters include:

  • Resolution : High-resolution data (e.g., <1.0 Å) minimizes atomic positional errors.
  • R factor : A value ≤0.05 indicates high reliability (e.g., R = 0.043 in a related oxazole derivative) .
  • Thermal parameters : Anisotropic refinement of atomic displacement parameters improves model accuracy.
    Software like SHELXL is widely used for refinement, leveraging iterative least-squares methods to resolve electron density maps .

Advanced: How do structural modifications influence bioactivity in oxazol-2-ylamine derivatives?

Structure-activity relationship (SAR) studies reveal that substituents on the oxazole ring and fluorophenyl group modulate target affinity. For example:

  • Electron-withdrawing groups (e.g., -F) enhance metabolic stability by reducing oxidative degradation.
  • Pyridyl substitutions (as in 5-(4-Fluorophenyl)-4-(4-pyridyl)-oxazol-2-amine) improve binding to kinase active sites, as shown in p38 MAP kinase inhibition studies .
    Docking simulations (e.g., AutoDock Vina) can predict binding modes by analyzing steric and electronic complementarity .

Advanced: What computational strategies are used to predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as:

  • Electrophilic aromatic substitution : Predicting regioselectivity at the oxazole C4/C5 positions.
  • Tautomerization equilibria : Assessing stability of amine vs. imine forms in solution.
    Molecular dynamics (MD) simulations further evaluate solvation effects on reactivity .

Basic: What analytical techniques are critical for assessing purity and identity of the compound?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities.
  • NMR spectroscopy : 19^19F NMR specifically tracks fluorophenyl group integrity.
  • Elemental analysis : Validates C, H, N, S composition within ±0.4% theoretical values .

Advanced: How can contradictory bioactivity data across assays be resolved?

Discrepancies often arise from assay conditions:

  • Cellular vs. enzymatic assays : Membrane permeability differences (e.g., logP >3 enhances cellular uptake).
  • pH-dependent activity : Oxazole amines may protonate in acidic environments, altering binding.
    Statistical meta-analysis of dose-response curves (e.g., IC50_{50} variability) and orthogonal assays (e.g., SPR vs. fluorescence polarization) can reconcile results .

Advanced: What strategies mitigate solubility challenges during in vitro testing?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability.
  • Nanoparticle formulation : Encapsulation in PEGylated liposomes improves aqueous dispersion.
  • Salt formation : Hydrochloride salts of amine derivatives enhance solubility in polar solvents .

Advanced: How is regioselectivity controlled during oxazole ring functionalization?

  • Directing groups : Electron-donating substituents (e.g., -OCH3_3) guide electrophiles to specific positions.
  • Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively modifies halogenated oxazoles.
    Reaction optimization via Design of Experiments (DoE) identifies ideal temperature, solvent, and catalyst combinations .

Advanced: What mechanistic insights explain oxidative instability in fluorophenyl-oxazole derivatives?

Oxidation at the oxazole C2 amine is influenced by:

  • Electron density : Fluorine’s -I effect deactivates the ring, slowing autoxidation.
  • Radical scavengers : Addition of BHT (butylated hydroxytoluene) during storage mitigates degradation.
    Accelerated stability studies (40°C/75% RH) coupled with LC-MS monitor degradation products .

Advanced: How do crystallographic data inform polymorph screening for pharmaceutical development?

Crystal packing analysis (via Mercury software) identifies dominant hydrogen-bonding motifs (e.g., N-H···N oxazole interactions). Differential scanning calorimetry (DSC) detects polymorph transitions, while PXRD distinguishes crystalline forms .

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